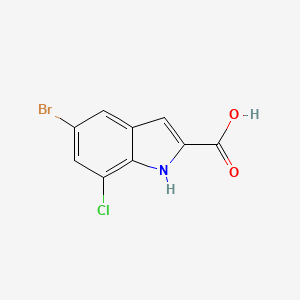

5-bromo-7-chloro-1H-indole-2-carboxylic Acid

Descripción

Propiedades

IUPAC Name |

5-bromo-7-chloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMMKGRZJTYUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=C(C=C1Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383132-31-8 | |

| Record name | 5-Bromo-7-chloro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Hemetsberger Approach for 4-Bromo-1H-Indole-2-Carboxylate Derivatives (Adapted for 5-Bromo-7-Chloro Substitution)

According to a detailed study on indole-2-carboxylic acid derivatives, the Hemetsberger method can be adapted to prepare halogenated indole carboxylates, including bromine and chlorine substitutions at positions 5 and 7 respectively. The method involves:

Step 1: Formation of Alkenyl Azides

Condensation of substituted benzaldehydes (bearing bromine and chlorine substituents) with ethyl azidoacetate in the presence of a strong base such as sodium ethoxide, yielding alkenyl azides with moderate yields (12-42%).Step 2: Thermal Cyclization

Heating the alkenyl azides at elevated temperatures (~180 °C) to induce cyclization, forming the indole ring with the desired halogen substitutions and the ester group at position 2. Yields for this step range from 30% to 93%, depending on substituents.Step 3: Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed under acidic or basic conditions to yield the corresponding indole-2-carboxylic acid.

This method offers flexibility in introducing halogen substituents by selecting appropriately substituted benzaldehydes as starting materials.

Fischer Indole Synthesis for Halogenated Indoles

For certain substitution patterns, including 5-bromo-7-chloro, the Fischer indole synthesis can be employed, involving:

Reaction of hydrazines derived from halogenated anilines with ketones or aldehydes to form hydrazones.

Acid-catalyzed cyclization of hydrazones to yield the indole core with halogen substituents.

Subsequent functional group transformations to introduce or retain the carboxylic acid at position 2.

This method is particularly useful when regioselective halogenation is challenging via other routes.

Direct Halogenation of Indole-2-Carboxylic Acid

An alternative approach involves:

Starting from indole-2-carboxylic acid or its ester derivatives.

Performing regioselective bromination and chlorination at positions 5 and 7 respectively using halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions.

This method requires careful control of reaction conditions to avoid over-halogenation or substitution at undesired positions.

Representative Synthetic Route Example

While direct literature on this compound is limited, a plausible synthetic sequence based on analogous compounds and general methods is as follows:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation | 5-bromo-7-chloro-substituted benzaldehyde + ethyl azidoacetate, NaOEt, ethanol | 12-42 | Formation of alkenyl azide intermediate |

| 2 | Thermal cyclization | Heat at 180 °C | 30-93 | Cyclization to ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate |

| 3 | Hydrolysis | Acid or base hydrolysis | 80-95 | Conversion to this compound |

Detailed Reaction Conditions and Parameters

| Parameter | Typical Value/Range | Comments |

|---|---|---|

| Solvent for condensation | Ethanol or methanol | Facilitates base solubility |

| Base | Sodium ethoxide (NaOEt) | Strong base for condensation |

| Temperature (cyclization) | 180 °C | Thermal activation of azide to indole |

| Hydrolysis conditions | Aqueous HCl or NaOH, reflux | Efficient ester to acid conversion |

| Purification | Silica gel column chromatography | Ensures product purity |

Research Findings and Yield Optimization

The yields of the Hemetsberger method depend strongly on the nature and position of halogen substituents on the benzaldehyde precursor.

Electron-withdrawing groups like bromine and chlorine at positions 5 and 7 are compatible with the reaction conditions, but steric hindrance can affect yields.

Alternative solvents and bases have been tested to optimize yields and selectivity.

Post-synthetic purification by column chromatography is essential to separate isomers and side products.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Hemetsberger Synthesis | High regioselectivity; adaptable to various substituents | Requires high temperature; moderate initial yields | 30-93 (cyclization step) |

| Fischer Indole Synthesis | Well-established; versatile for various indoles | Multi-step; may require harsh acidic conditions | Variable (dependent on substrates) |

| Direct Halogenation | Straightforward; uses available indole-2-carboxylic acid | Risk of over-halogenation; regioselectivity challenges | Moderate to good |

Summary Table of Key Preparation Data

Análisis De Reacciones Químicas

Types of Reactions

5-bromo-7-chloro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.

Major Products Formed

Substitution Products: Various substituted indole derivatives.

Oxidation Products: Indole oxides.

Reduction Products: Reduced indole derivatives.

Coupling Products: Biaryl compounds.

Aplicaciones Científicas De Investigación

Chemistry

5-Bromo-7-chloro-1H-indole-2-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced properties.

Biology

This compound has been extensively studied for its biological activities , which include:

- Antiviral Properties : Demonstrated potential against viral infections.

- Anticancer Activity : Exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 of 12.41 µM against MCF-7 cells and 9.71 µM against HCT-116 cells) .

Table 1: Anticancer Efficacy of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.41 |

| HCT-116 | 9.71 |

Medicine

The compound is being investigated for its potential use in drug development , particularly as inhibitors of specific enzymes involved in disease pathways. Its structural features may allow it to interact effectively with target proteins, leading to therapeutic benefits.

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments , leveraging its chemical properties for colorant formulations.

Biochemical Pathways

Indole derivatives like this compound are known to modulate multiple biochemical pathways, leading to diverse biological activities. These include:

- Inhibition of key enzymes involved in metabolic processes.

- Modulation of signaling pathways that affect gene expression and cell function.

Molecular Interactions

The compound binds to specific sites on enzymes and proteins, altering their activity. This interaction is crucial for its anticancer and antiviral effects, as it can lead to the induction of apoptosis in cancer cells or inhibition of viral replication.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

Study on Anticancer Efficacy

Research focusing on the anticancer properties revealed that this compound could induce significant cytotoxicity in cancer cell lines, suggesting its potential as a lead compound in oncology drug development .

Investigation into Biological Activities

Further studies have explored the compound's effects on different biological targets, demonstrating its versatility and potential for therapeutic applications across multiple domains .

Mecanismo De Acción

The mechanism of action of 5-bromo-7-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it has been studied as an inhibitor of matrix metalloproteinase-13 (MMP-13), which is involved in the degradation of extracellular matrix components . The binding of the compound to the active site of the enzyme prevents its catalytic activity, thereby exerting its effects .

Comparación Con Compuestos Similares

Similar Compounds

- 5-bromoindole-2-carboxylic acid

- 7-chloroindole-2-carboxylic acid

- 5-bromo-1H-indole-2-carboxylic acid ethyl ester

Uniqueness

5-bromo-7-chloro-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Actividad Biológica

5-Bromo-7-chloro-1H-indole-2-carboxylic acid is an indole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of bromine and chlorine substituents on the indole ring, which contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 248.50 g/mol.

Target Interactions

Indole derivatives, including this compound, exhibit a range of interactions with biological targets. Notably, they have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which is crucial in tryptophan metabolism. This inhibition can lead to increased levels of tryptophan and its metabolites, potentially influencing various physiological processes.

Biochemical Pathways

The compound affects several biochemical pathways, including:

- Antioxidant Activity : Indole derivatives have demonstrated antioxidant properties that help mitigate oxidative stress.

- Anti-inflammatory Effects : By modulating pathways such as NF-κB, these compounds can reduce inflammation.

- Anticancer Activity : Evidence suggests that they may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. In vitro studies have shown that it can effectively inhibit the growth of various pathogenic bacteria, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.35 - 1.25 μg/mL |

| Pseudomonas aeruginosa | 0.35 - 1.25 μg/mL |

| Klebsiella pneumoniae | 0.35 - 1.25 μg/mL |

| Salmonella Typhi | 0.35 - 1.25 μg/mL |

These findings indicate that the compound may serve as a potential lead for the development of new antibacterial agents .

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various mechanisms:

- Cell Viability Reduction : Studies on human cancer cell lines have shown significant reductions in cell viability at concentrations ranging from 7 to 20 µM.

- Specific Pathway Targeting : The compound appears to target pathways that regulate angiogenesis and cancer cell signaling, leading to inhibited tumor growth .

Study on Anticancer Efficacy

In a recent study evaluating the effects of various indole derivatives on cancer cell lines (including MCF-7 and HCT-116), this compound demonstrated an IC50 value indicative of potent anticancer activity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.41 |

| HCT-116 | 9.71 |

This suggests that the compound could be explored further for its therapeutic potential in oncology .

Q & A

Q. What are the established synthetic routes for 5-bromo-7-chloro-1H-indole-2-carboxylic acid?

Methodological Answer: A common approach involves multi-step functionalization of indole scaffolds. For example, halogenation (bromination/chlorination) of indole precursors followed by carboxylation at the 2-position. Evidence from analogous indole-2-carboxylic acid syntheses (e.g., Scheme 2 in ) suggests using condensation reactions with halogenated intermediates under acidic reflux conditions (acetic acid, 3–5 h). Key steps include:

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

Methodological Answer: Use a combination of analytical techniques:

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).

- NMR spectroscopy (¹H/¹³C) to verify substitution patterns (e.g., aromatic protons, bromine/chlorine-induced deshielding).

- Mass spectrometry (HRMS) for exact mass confirmation (expected m/z ~274.93 for C₉H₅BrClNO₂).

- Melting point analysis (compare to literature values; see for analogous indole-carboxylic acids with mp 208–259°C) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Despite limited toxicity data ( ), adopt standard precautions for halogenated indoles:

- Use P95 respirators and nitrile gloves to avoid inhalation/skin contact .

- Work in a fume hood with local exhaust ventilation to control airborne particles .

- Dispose of waste via certified hazardous waste services, as halogenated compounds may persist in the environment .

Advanced Research Questions

Q. How can conflicting stability data for halogenated indole-carboxylic acids be resolved experimentally?

Methodological Answer: Design accelerated stability studies under controlled conditions:

- Expose the compound to thermal stress (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- Monitor degradation via HPLC-MS to identify breakdown products (e.g., dehalogenation or decarboxylation).

- Cross-reference with computational models (e.g., DFT calculations for bond dissociation energies) to predict vulnerable sites .

Q. What strategies optimize the regioselectivity of halogenation in indole-carboxylic acid derivatives?

Methodological Answer: Regioselectivity depends on electronic and steric factors:

Q. How can computational chemistry predict the biological activity of this compound?

Methodological Answer: Perform molecular docking and QSAR modeling :

Q. What methodologies address discrepancies in reported toxicity profiles of halogenated indoles?

Methodological Answer: Conduct tiered toxicological assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.